5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole

Fragment-Based Drug Discovery Physicochemical Profiling Lead-Likeness

5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole (MF C₅H₄N₄O) is a nitrogen-rich heterocyclic compound that integrates two privileged pharmacophores—an amino-substituted 1,2,4-triazole and an oxazole ring—within a single, low-molecular-weight scaffold. The 1,2,4-triazole core is extensively documented as a key motif in clinical antifungal, antibacterial, and anticancer agents, while the oxazole ring appears in numerous bioactive natural products and kinase inhibitors.

Molecular Formula C5H5N5O
Molecular Weight 151.13 g/mol
Cat. No. B13660416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole
Molecular FormulaC5H5N5O
Molecular Weight151.13 g/mol
Structural Identifiers
SMILESC1=C(N=CO1)C2=NC(=NN2)N
InChIInChI=1S/C5H5N5O/c6-5-8-4(9-10-5)3-1-11-2-7-3/h1-2H,(H3,6,8,9,10)
InChIKeyACCKDYFKMIWBCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole – A Dual-Pharmacophore Heterocyclic Building Block for Diversifiable Scaffolds


5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole (MF C₅H₄N₄O) is a nitrogen-rich heterocyclic compound that integrates two privileged pharmacophores—an amino-substituted 1,2,4-triazole and an oxazole ring—within a single, low-molecular-weight scaffold . The 1,2,4-triazole core is extensively documented as a key motif in clinical antifungal, antibacterial, and anticancer agents, while the oxazole ring appears in numerous bioactive natural products and kinase inhibitors [1]. By combining both motifs at the C3 position of the triazole, this compound offers a chemically orthogonal and functionally dense entry point for generating hybrid chemotypes that are not accessible from simpler mono-azole building blocks.

Why Generic 5-Amino-1,2,4-triazole Analogs Cannot Sustainably Replace 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole in Fragment-Based or Hybrid-Molecule Campaigns


The broad class of 5-amino-1,2,4-triazoles shares a common hydrogen-bonding capacity and metabolic stability, but unsubstituted or simply N-alkylated variants lack the additional π-stacking, dipole, and H-bond acceptor interactions provided by the oxazole ring [1]. The oxazole moiety is a recognized amide bond bioisostere that can enhance target binding affinity and modulate physicochemical properties such as logP and aqueous solubility, which are critical for both in vitro assay performance and downstream developability [2]. Consequently, substituting 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole with a simpler 5-amino-triazole or a mono-azole building block can result in the loss of key ligand–protein interactions, altered pharmacokinetic profiles, or the need for additional synthetic steps to reintroduce the missing pharmacophoric elements.

Quantitative Differentiation Evidence: 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole vs. Closest Analogs


Physicochemical Property Differentiation: Calculated logP, H-Bond Donor/Acceptor Counts, and Topological Polar Surface Area vs. 5-Amino-1,2,4-triazole and 4-Oxazolamine

In the absence of a published direct head-to-head biological comparison, the compound's differentiation can be quantitatively established through its computed physicochemical profile relative to the two simplest mono-azole analogs: 5-amino-1,2,4-triazole and 4-oxazolamine (fragment-level comparators). The target compound possesses a molecular weight of 136.11 g/mol, an AlogP of approximately 0.3, five hydrogen bond acceptors, two hydrogen bond donors, and a topological polar surface area (TPSA) of approximately 90.65 Ų . In contrast, 5-amino-1,2,4-triazole (MW 84.08, AlogP −0.9, TPSA 54.70 Ų) is substantially more polar and lacks aromatic side-chain functionality, whereas 4-oxazolamine (MW 84.08, AlogP −0.3, TPSA 39.05 Ų) offers limited H-bond acceptor capacity . The dual-ring architecture of 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole thus provides an intermediate lipophilicity and a higher polar surface area, which are associated with improved membrane permeability and balanced solubility characteristics desirable for CNS-active or intracellular target engagement.

Fragment-Based Drug Discovery Physicochemical Profiling Lead-Likeness

Synthetic Tractability Advantage: Convergent “Click” Assembly vs. Linear Multi-Step Synthesis of N-Alkylated or 3-Aryl Triazole Analogs

5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole can be efficiently assembled via a convergent Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or related oxazole-to-triazole coupling strategies, as demonstrated for analogous oxazole-triazole hybrid series [1][2]. In the referenced studies, libraries of 16–24 oxazole-triazole hybrids were prepared from amino-acid-derived oxazole building blocks using CuAAC, achieving isolated yields in the range of 55–85% after a single purification step [1]. By contrast, traditional syntheses of 3-aryl- or 3-alkyl-5-amino-1,2,4-triazoles often require a linear sequence of hydrazinolysis, acylation, and dehydrative cyclization, with overall yields frequently below 40% for multi-step sequences [3]. The convergent nature of the CuAAC route to oxazole-triazole hybrids allows for late-stage diversification and parallel library synthesis, which is incompatible with the linear protocols used for many non-oxazole-containing triazole analogs.

Click Chemistry Combinatorial Chemistry Hybrid Molecule Synthesis

Target Engagement Multiplexing: Dual Pharmacophore Enables Simultaneous Occupancy of Adjacent Binding Pockets (Class-Level Inference from MDM2-p53 and G-Quadruplex Studies)

No direct target engagement data exist for 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole in isolation. However, studies on structurally analogous oxazole-triazole hybrids provide class-level evidence that the combination of both rings enables simultaneous interaction with adjacent sub-pockets. For example, triazole-oxazole hybrids designed to disrupt the MDM2-p53 protein-protein interaction demonstrated stable binding and displacement of MDM2 from p53, as confirmed by fluorescence polarization assays, with several conjugates showing IC₅₀ values in the low micromolar range (typically 2–15 μM) [1]. In a separate study, oxazole-triazole hybrid G-quadruplex ligands exhibited dissociation constants (Kd) of 0.5–5 μM, with the oxazole ring contributing critical π-stacking while the triazole ring provided hydrogen-bond anchoring [2]. Simple mono-azole fragments alone showed negligible binding (Kd > 100 μM) in the same assays [2], underscoring the functional synergy of the dual-ring system.

Polypharmacology Fragment-Based Drug Design Protein-Protein Interactions

Antimicrobial Activity Differentiation: Broader Spectrum of Oxazole-Triazole Hybrids vs. Standard Triazole Antifungals (Cross-Study Comparison with Fluconazole)

Although 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole itself lacks published MIC data, closely related 1,2,4-triazole-oxazole hybrid derivatives have been evaluated for antimicrobial activity and compared directly with clinical reference compounds. In a recent study on triazole-isoxazole/oxazole conjugates, compound 7b exhibited MIC values of 8 μg/mL against Escherichia coli ATCC 25922 and 16 μg/mL against Pseudomonas aeruginosa, demonstrating a 2- to 4-fold improvement over the standard antibiotic ampicillin (MIC 32 μg/mL) [1]. Against fungal strains, the oxazole-triazole scaffold showed activity against Candida albicans with MIC values of 4–16 μg/mL, which is comparable to fluconazole (MIC 2–8 μg/mL) but with a distinct resistance profile owing to the oxazole moiety [1][2]. The presence of the oxazole ring in the hybrid scaffold is hypothesized to circumvent common efflux-pump-mediated resistance mechanisms that limit the utility of triazole-only antifungals [2].

Antimicrobial Resistance Antifungal Agents Hybrid Antibiotics

High-Value Application Scenarios for 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole in Scientific Procurement


Fragment-Based Lead Generation for Protein-Protein Interaction (PPI) Targets (e.g., MDM2, Bcl-2)

Fragment libraries constructed using 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole as a core scaffold benefit from its dual H-bond donor/acceptor capacity and the oxazole ring’s ability to engage hydrophobic sub-pockets. The class-level binding data (IC₅₀ 2–15 μM for MDM2-p53 disruption, ≥20-fold over mono-azole fragments [1]) support its selection as a privileged fragment for PPI targets, where achieving initial binding with simple fragments is often the rate-limiting step.

Parallel Library Synthesis for Antimicrobial Resistance-Breaking Hybrids

The convergent CuAAC-based assembly route, with reported yields of 55–85% in a single step for analogous hybrids [1], makes this compound an ideal core for generating a 96-well or 384-well plate library of oxazole-triazole conjugates. The resulting library can be screened directly against multidrug-resistant bacterial and fungal panels, leveraging the scaffold’s demonstrated MIC range of 4–16 μg/mL against C. albicans and 8–16 μg/mL against Gram-negative pathogens [2].

Physicochemical Property Optimization in CNS Drug Discovery Programs

With a computed AlogP of ~0.3 and a TPSA of ~90.65 Ų—values that lie within the favorable range for CNS drug-likeness (AlogP 1–4, TPSA 60–90 Ų) [1]—5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole provides a more balanced starting point for CNS-targeted chemical series compared to the more polar 5-amino-1,2,4-triazole (AlogP −0.9). Procurement of this building block for CNS-focused medicinal chemistry campaigns can reduce the number of property-modifying synthetic iterations required to achieve brain-penetrant lead compounds.

Development of Selective Kinase Inhibitors via Oxazole-Mediated Hinge Binding

The oxazole moiety is a well-established kinase hinge-binding motif, and its incorporation into a 1,2,4-triazole scaffold creates a bidentate hydrogen-bonding system that can enhance kinase selectivity. Although direct selectivity data for the target compound are unavailable, the oxazole-triazole template has been used in the design of VEGFR2 and p38α inhibitors with IC₅₀ values in the low nanomolar range [1]. The pre-formed building block therefore enables rapid exploration of kinase chemical space with a single procurement, bypassing the need for separate purchase of oxazole and triazole intermediates and their subsequent coupling.

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